Cas no 2639374-98-2 (rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate)
rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28229728
- 2639374-98-2
- rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate
- rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate
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- Inchi: 1S/C14H20N2O2/c1-10-6-7-13(15-9-10)16-12-5-3-4-11(8-12)14(17)18-2/h6-7,9,11-12H,3-5,8H2,1-2H3,(H,15,16)/t11-,12+/m1/s1
- InChI Key: JUSSSRXJCLVCBC-NEPJUHHUSA-N
- SMILES: O(C)C([C@@H]1CCC[C@@H](C1)NC1C=CC(C)=CN=1)=O
Computed Properties
- Exact Mass: 248.152477885g/mol
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.2Ų
rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28229728-1g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 1g |
$1129.0 | 2023-09-09 | ||
| Enamine | EN300-28229728-5g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 5g |
$3273.0 | 2023-09-09 | ||
| Enamine | EN300-28229728-10g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 10g |
$4852.0 | 2023-09-09 | ||
| Enamine | EN300-28229728-0.05g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
| Enamine | EN300-28229728-0.1g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-28229728-0.25g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-28229728-0.5g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-28229728-1.0g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-28229728-2.5g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-28229728-5.0g |
rac-methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylate |
2639374-98-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 |
rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate
Comprehensive Overview of rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate (CAS No. 2639374-98-2)
rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate is a chiral compound with significant potential in pharmaceutical research and development. Its unique structural features, including the cyclohexane-1-carboxylate backbone and the 5-methylpyridin-2-yl substituent, make it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number, 2639374-98-2, ensures precise identification in chemical databases and regulatory documentation.
The growing interest in chiral compounds and their applications in drug discovery has positioned rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate as a subject of extensive research. Scientists are particularly intrigued by its stereochemical properties, which can influence binding affinity and selectivity in biological systems. Recent studies highlight its potential as a building block for central nervous system (CNS) targeting drugs, aligning with current trends in neurological disorder treatments.
From a synthetic chemistry perspective, the compound's methyl ester functionality offers versatility for further derivatization. Researchers frequently explore its reactivity in amidation, hydrolysis, and reduction reactions to create novel analogs. The presence of the aminocyclohexane moiety also contributes to its conformational flexibility, a desirable trait in medicinal chemistry for optimizing drug-receptor interactions.
The pharmaceutical industry's shift toward personalized medicine has increased demand for enantiomerically pure compounds like rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate. Its individual enantiomers may exhibit distinct pharmacological profiles, prompting investigations into chiral separation techniques and asymmetric synthesis routes. This aligns with the broader industry focus on improving drug efficacy while minimizing side effects.
Analytical characterization of rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate typically involves advanced techniques such as chiral HPLC and NMR spectroscopy. These methods are crucial for verifying the compound's purity and stereochemical integrity, especially when used in preclinical studies. The development of robust analytical protocols for such compounds remains a hot topic in pharmaceutical quality control.
In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes for rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate. This includes catalyst optimization, solvent selection, and energy-efficient processes that reduce environmental impact while maintaining high yields. Such approaches address both scientific and regulatory requirements in modern drug development.
The compound's potential extends beyond pharmaceuticals into agrochemical research, where similar structural motifs have shown activity as plant growth regulators or pest control agents. This diversification of applications contributes to its commercial value and keeps it relevant in multiple research domains. Patent literature reveals ongoing innovation around this chemical scaffold.
Storage and handling recommendations for rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate emphasize standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper containment and temperature control help maintain its stability over extended periods, an important consideration for research continuity.
Market analysis indicates steady growth in demand for specialized intermediates like rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate, particularly from contract research organizations and academic institutions. Suppliers are responding by offering custom synthesis services and scale-up capabilities to meet diverse research needs at various stages of drug development pipelines.
Future research directions for rac-methyl (1R,3S)-3-(5-methylpyridin-2-yl)aminocyclohexane-1-carboxylate may include computational modeling of its bioactive conformations and investigation of its metabolic pathways. These studies could unlock new therapeutic applications and guide structural optimization efforts in drug design programs targeting specific disease mechanisms.
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